H-Cys(carbamoyl)-OH

Vue d'ensemble

Description

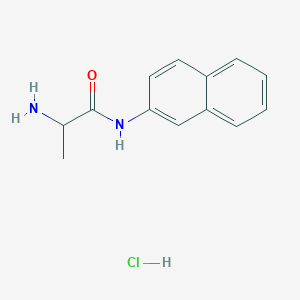

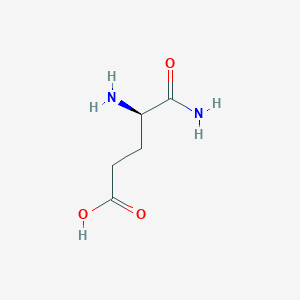

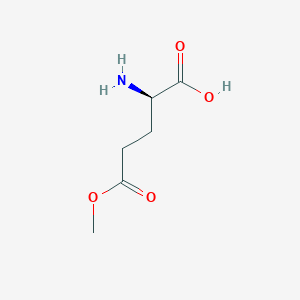

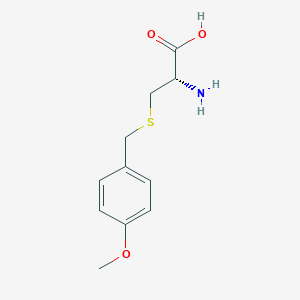

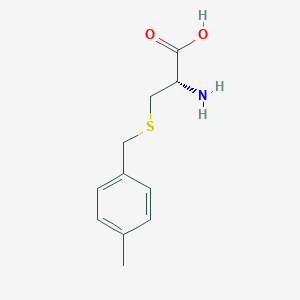

La S-Carbamoyl-L-cystéine est un dérivé de l’acide aminé L-cystéine, caractérisé par la présence d’un groupe carbamoyle lié à l’atome de soufre. Ce composé a la formule moléculaire C4H8N2O3S et une masse molaire de 164,18 g/mol

Applications De Recherche Scientifique

S-Carbamoyl-L-Cysteine has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other sulfur-containing compounds.

Biology: Plays a role in the study of sulfur metabolism and redox biology.

Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in detoxification processes.

Industry: Used in the production of pharmaceuticals, cosmetics, and food additives

Mécanisme D'action

Le mécanisme d’action de la S-Carbamoyl-L-cystéine implique sa capacité à participer à des réactions redox et son rôle de donneur de soufre. Elle peut interagir avec diverses cibles moléculaires, notamment les enzymes impliquées dans le métabolisme du soufre et la régulation redox. Le groupe carbamoyle peut également modifier les protéines et les peptides, affectant ainsi leur fonction et leur stabilité .

Composés similaires :

L-cystéine : Un acide aminé soufré qui sert de précurseur à la S-Carbamoyl-L-cystéine.

N-acétyl-L-cystéine : Un autre dérivé de la L-cystéine présentant des propriétés antioxydantes.

L-méthionine : Un acide aminé soufré impliqué dans les réactions de méthylation.

Unicité : La S-Carbamoyl-L-cystéine est unique en raison de son groupe carbamoyle, qui confère des propriétés chimiques et une réactivité distinctes par rapport aux autres acides aminés soufrés. Cela la rend précieuse dans des applications biochimiques et industrielles spécifiques .

Analyse Biochimique

Biochemical Properties

The biochemical properties of H-Cys(carbamoyl)-OH are largely influenced by its cysteine backbone. Cysteine is known for its versatility in proteins, thanks to its chemical plasticity . The carbamoyl group in this compound could potentially influence its interactions with other biomolecules, although specific interactions have not been extensively studied .

Cellular Effects

Cysteine, the parent compound, plays crucial roles in human pathologies

Molecular Mechanism

Given its structural similarity to cysteine, it may share some of cysteine’s mechanisms, such as involvement in redox reactions

Metabolic Pathways

Given its structural similarity to cysteine, it may be involved in similar metabolic pathways

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la S-Carbamoyl-L-cystéine implique généralement les étapes suivantes :

Racémisation : Conversion de l’acide D-2-amino-Δ2-thiazoline-4-carboxylique (D-ATC) en acide L-2-amino-Δ2-thiazoline-4-carboxylique (L-ATC) à l’aide de la racémase ATC.

Réaction d’ouverture de cycle : Le L-ATC subit une réaction d’ouverture de cycle pour former la N-carbamoyl-L-cystéine (L-NCC).

Hydrolyse : La L-NCC est ensuite hydrolysée pour produire de la S-Carbamoyl-L-cystéine.

Méthodes de production industrielle : La production industrielle de la S-Carbamoyl-L-cystéine implique souvent des procédés de fermentation microbienne. Des micro-organismes tels qu’Escherichia coli sont modifiés génétiquement pour surexprimer des gènes spécifiques qui améliorent la biosynthèse de la L-cystéine, qui est ensuite convertie en S-Carbamoyl-L-cystéine par des réactions enzymatiques .

Types de réactions :

Oxydation : La S-Carbamoyl-L-cystéine peut subir des réactions d’oxydation, conduisant à la formation de ponts disulfures.

Réduction : Elle peut être réduite pour former de la L-cystéine.

Substitution : Le groupe carbamoyle peut être substitué par d’autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d’hydrogène, oxygène.

Agents réducteurs : Dithiothréitol, thioredoxine.

Réactifs de substitution : Divers nucléophiles en fonction du produit de substitution souhaité.

Produits principaux :

Oxydation : Dérivés de la cystéine liés par des ponts disulfures.

Réduction : L-cystéine.

Substitution : Divers dérivés de la cystéine substitués en fonction du nucléophile utilisé

4. Applications de la recherche scientifique

La S-Carbamoyl-L-cystéine a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisée comme précurseur dans la synthèse d’autres composés soufrés.

Biologie : Joue un rôle dans l’étude du métabolisme du soufre et de la biologie redox.

Médecine : Étudiée pour ses effets thérapeutiques potentiels, notamment ses propriétés antioxydantes et son rôle dans les processus de détoxification.

Industrie : Utilisée dans la production de produits pharmaceutiques, de cosmétiques et d’additifs alimentaires

Comparaison Avec Des Composés Similaires

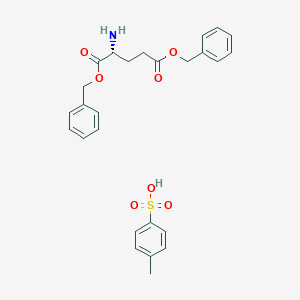

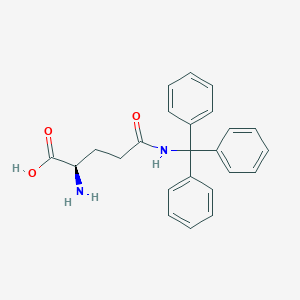

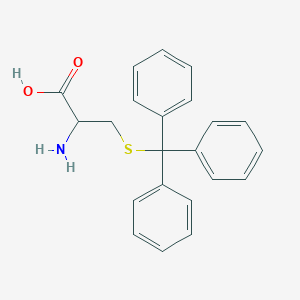

L-Cysteine: A sulfur-containing amino acid that serves as a precursor to S-Carbamoyl-L-Cysteine.

N-Acetyl-L-Cysteine: Another derivative of L-cysteine with antioxidant properties.

L-Methionine: A sulfur-containing amino acid involved in methylation reactions.

Uniqueness: S-Carbamoyl-L-Cysteine is unique due to its carbamoyl group, which imparts distinct chemical properties and reactivity compared to other sulfur-containing amino acids. This makes it valuable in specific biochemical and industrial applications .

Propriétés

IUPAC Name |

(2R)-2-amino-3-carbamoylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3S/c5-2(3(7)8)1-10-4(6)9/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAUVDYBDJTJJP-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206063 | |

| Record name | S-Carbamylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2072-71-1, 5745-86-8 | |

| Record name | S-(Aminocarbonyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2072-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cysteinyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002072711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Carbamylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005745868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Carbamylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-cysteinyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1HSQ6VI39V | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HSQ6VI39V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: S-carbamyl-L-cysteine is an amino acid derivative that acts as an intermediate in the biosynthesis of L-cysteine from D,L-2-amino-Δ2-thiazoline-4-carboxylic acid (D,L-ATC) in certain bacteria. [, , , ] This pathway is particularly relevant for microorganisms like Pseudomonas species. [, , ]

ANone: S-carbamyl-L-cysteine is generated from L-2-amino-Δ2-thiazoline-4-carboxylic acid (L-ATC) through the enzymatic action of L-ATC hydrolase. [, ] This enzyme catalyzes the ring opening hydrolysis of L-ATC, yielding S-carbamyl-L-cysteine. []

ANone: S-carbamyl-L-cysteine is subsequently converted to L-cysteine by the enzyme S-carbamyl-L-cysteine amidohydrolase. [, , ] This enzyme catalyzes the hydrolysis of the carbamoyl group from S-carbamyl-L-cysteine, releasing L-cysteine. []

ANone: Yes, research suggests that hydroxylamine can also facilitate the conversion of S-carbamyl-L-cysteine to L-cysteine. [, ] In fact, the rate of conversion in the presence of hydroxylamine has been observed to be faster than the enzymatic pathway. []

ANone: Yes, S-carbamyl-L-cysteine can be synthesized in the laboratory. One method involves the condensation reaction between L-cysteine hydrochloride and potassium cyanate in glacial acetic acid. []

ANone: Yes, S-carbamyl-L-cysteine has been identified as an inhibitor of S-adenosylmethionine synthetase in human lymphocytes. [] This enzyme plays a crucial role in various cellular processes, including methylation reactions. []

ANone: Inhibition of S-adenosylmethionine synthetase by S-carbamyl-L-cysteine leads to a reduction in S-adenosylmethionine levels in lymphocytes. [] Consequently, this reduction in S-adenosylmethionine can suppress the blastogenic response of lymphocytes to mitogens like the streptococcal M5 protein and phytohemagglutinin (PHA). []

ANone: S-carbamyl-L-cysteine has the molecular formula C4H8N2O3S and a molecular weight of 164.19 g/mol.

ANone: Yes, some studies have explored the antitumoral activity of S-carbamyl-L-cysteine and its derivatives. [, , ] For instance, the ethyl and chloroethyl derivatives of S-carbamyl-L-cysteine showed promising results in treating certain animal tumors. []

ANone: Research suggests that the mode of action of S-carbamyl-L-cysteine derivatives differs from conventional cytostatic drugs. [] This difference raises the possibility of S-carbamyl-L-cysteine derivatives exhibiting selective or surface activity against tumor cells. []

ANone: Yes, S-carbamyl-L-cysteine is formed when cyanate reacts with the sulfhydryl group of cysteine in a reaction that is reversible under specific conditions. [, ] This reaction has been employed to determine the concentration of cyanate in the blood. []

ANone: By measuring the amount of S-carbamyl-L-cysteine formed in the presence of excess cysteine and dithionite, researchers can indirectly determine the concentration of free cyanate in blood samples. [] This method has been used to study the pharmacokinetics of cyanate in patients with sickle cell disease. []

ANone: Yes, S-carbamyl-L-cysteine has been detected in heat-treated milk products. [] It is believed to be formed by the reaction of naturally occurring urea in milk with cysteine residues in milk proteins, particularly β-lactoglobulin, during the heating process. []

ANone: The impact of S-carbamyl-L-cysteine formation in heated milk on human health is not fully understood. Further research is needed to assess potential long-term effects.

ANone: Yes, S-carbamyl-L-cysteine can reversibly bind to the glutamine binding site of carbamyl phosphate synthetase by reacting with a specific sulfhydryl group. [] This interaction has provided insights into the structure and function of this enzyme. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.